Disodium dodecanedioate
Description
Chemical Structure and Properties
Molecular Formula and Isotopic Composition
Disodium dodecanedioate possesses the molecular formula C₁₂H₂₀Na₂O₄, representing the disodium salt of dodecanedioic acid. The compound has a molecular weight of 274.26 grams per mole, with slight variations reported as 274.268 grams per mole depending on the precision of measurement methods. The exact monoisotopic mass has been determined to be 274.115698 atomic mass units, reflecting the most abundant isotopic composition of constituent atoms.
The molecular structure consists of a twelve-carbon aliphatic chain with carboxylate groups at both terminal positions, each deprotonated and associated with sodium cations. The canonical Simplified Molecular Input Line Entry System representation is C(CCCCCC(=O)[O-])CCCCC(=O)[O-].[Na+].[Na+], clearly illustrating the ionic nature of the compound. The International Chemical Identifier Key for this compound is TWEMKOBYVAMCDD-UHFFFAOYSA-L, providing a unique digital fingerprint for database identification.
The compound is registered under multiple Chemical Abstracts Service numbers, primarily 31352-39-3, with alternative registry numbers including 94108-48-2. The European Inventory of Existing Commercial chemical Substances number is 250-582-7, facilitating regulatory identification within European chemical commerce.
Crystallographic Structure and Polymorphs
Crystallographic analysis reveals that this compound can exist in multiple hydrated forms, with the tetrahydrate being particularly well-characterized. The tetrahydrate form, represented as Na₂((O₂C)₂C₁₀H₂₀)·4H₂O, has been identified through X-ray diffraction studies in various material synthesis applications. This hydrated form demonstrates the compound's tendency to incorporate water molecules into its crystal structure, which significantly influences its physical properties and stability characteristics.
The crystalline structure exhibits characteristics typical of alkali metal carboxylate salts, with the sodium cations coordinated to carboxylate oxygen atoms and water molecules when present. The long aliphatic chain between the carboxylate groups contributes to the overall structural flexibility and influences the packing arrangement in the crystalline state. The compound's ability to form different hydrated states suggests polymorphic behavior that may be dependent on crystallization conditions such as temperature, humidity, and solvent environment.
Powder X-ray diffraction patterns indicate that the compound can crystallize in various space groups depending on hydration state and crystallization conditions. The tetrahydrate form has been observed to co-crystallize with other inorganic phases in certain synthetic environments, suggesting potential for controlled crystallization applications.
Physicochemical Properties
Solubility in Aqueous and Organic Solvents
This compound demonstrates excellent solubility characteristics in aqueous media, which is consistent with its ionic nature and the presence of hydrophilic carboxylate groups. The compound readily dissolves in water, forming clear solutions that exhibit typical electrolyte behavior. This high aqueous solubility is a critical factor in its industrial applications, particularly in formulations requiring water-based systems.
In contrast to its parent dodecanedioic acid, which has limited water solubility (less than 0.1 grams per liter at 20°C), the disodium salt form shows dramatically enhanced aqueous solubility due to ionic interactions with water molecules. The solubility behavior can be attributed to the strong ion-dipole interactions between the sodium cations, carboxylate anions, and water molecules.
The solubility profile in organic solvents varies significantly depending on the polarity and hydrogen bonding capability of the solvent. Polar protic solvents generally provide better solvation for the ionic compound compared to nonpolar organic solvents. The presence of the long aliphatic chain provides some compatibility with less polar environments, though the overall ionic character dominates the solubility behavior.
Table 1: Solubility Characteristics of this compound
| Solvent Type | Solubility | Temperature (°C) | Notes |
|---|---|---|---|
| Water | High | 20 | Complete dissolution |
| Polar organic solvents | Moderate | 20 | Variable depending on polarity |
| Nonpolar organic solvents | Poor | 20 | Limited compatibility |
Thermal Stability and Decomposition Pathways
Thermal analysis of this compound reveals several distinct thermal events that characterize its stability profile. The compound demonstrates considerable thermal stability under normal storage and handling conditions, maintaining its chemical integrity at ambient temperatures. Initial thermal events typically involve the loss of any associated water molecules in hydrated forms, occurring at temperatures between 80-120°C depending on the specific hydration state.
The primary decomposition of the organic framework begins at significantly higher temperatures, typically above 200°C. During thermal decomposition, the compound undergoes complex degradation pathways that may include decarboxylation reactions, producing carbon dioxide and various organic fragments. The presence of sodium cations can influence the decomposition pathways by catalyzing certain thermal processes and stabilizing intermediate decomposition products.
Thermogravimetric analysis indicates that the decomposition process occurs in multiple stages, with the initial stage corresponding to dehydration (if applicable), followed by organic decomposition stages. The final residue typically consists of sodium carbonate and other inorganic sodium compounds, representing the complete mineralization of the organic component under oxidative conditions.
pH-Dependent Speciation and Ionic Behavior
The ionic behavior of this compound in aqueous solution is fundamentally influenced by the pH of the medium and the acid-base properties of the constituent carboxylic acid groups. The parent dodecanedioic acid exhibits pKa values of approximately 4.48 for the carboxylic acid groups, indicating that under physiological and most industrial pH conditions, the compound exists predominantly in its fully deprotonated dianionic form.
At neutral pH (approximately 7), the compound exists almost entirely as the dianion [C₁₂H₂₀(COO⁻)₂]²⁻ associated with two sodium cations. This complete ionization contributes to the compound's excellent water solubility and electrolytic properties. The pH-dependent speciation can be described by the Henderson-Hasselbalch equation, though under most practical conditions, the degree of protonation is negligible.
The ionic strength of solutions containing this compound increases significantly with concentration due to the formation of multiple ions per molecule. This high ionic strength can influence various solution properties including viscosity, electrical conductivity, and activity coefficients of other dissolved species.
Table 2: pH-Dependent Ionic Forms
| pH Range | Predominant Species | Degree of Ionization | Solubility Impact |
|---|---|---|---|
| < 2 | H₂C₁₂H₂₀(COOH)₂ | Fully protonated | Low solubility |
| 2-6 | HC₁₂H₂₀(COO⁻)(COOH) | Partially ionized | Moderate solubility |
| > 6 | C₁₂H₂₀(COO⁻)₂ + 2Na⁺ | Fully ionized | High solubility |
Thermodynamic Data
Standard Gibbs Free Energy and Enthalpy of Formation
The thermodynamic properties of this compound are closely related to those of its parent dodecanedioic acid, with additional contributions from the ionization and solvation processes. While specific standard formation enthalpies for the disodium salt are not extensively documented in the literature, the parent dodecanedioic acid provides baseline thermodynamic data that can be used to estimate the salt's properties.
The standard enthalpy of formation for dodecanedioic acid has been reported in various thermodynamic databases, though specific values for the disodium salt require consideration of additional factors including the enthalpy of neutralization and crystal lattice energies. The formation of the salt from the parent acid involves highly exothermic neutralization reactions with sodium hydroxide, contributing significantly to the overall thermodynamic profile.
Gibbs free energy changes associated with dissolution and ionization processes are generally favorable for the disodium salt compared to the parent acid, reflecting the enhanced thermodynamic stability of the ionized form in aqueous media. These favorable energetics contribute to the compound's high solubility and stability in aqueous environments.
Solubility Product and pH-Dependent Dissociation Constants
The dissociation behavior of this compound in aqueous solution can be characterized through its relationship to the parent dodecanedioic acid's acid dissociation constants. The parent acid exhibits pKa values that have been determined through various analytical methods, with reported values of approximately 4.48 ± 0.10. These dissociation constants are fundamental to understanding the compound's behavior across different pH ranges.
The solubility product for this compound is not typically expressed in conventional terms due to its high solubility, but the compound's dissolution can be described through activity coefficients and ionic strength relationships. At high concentrations, deviation from ideal behavior becomes significant, requiring consideration of ion-ion interactions and activity coefficient corrections.
Research on related dicarboxylic acid salts indicates that binding interactions with proteins and other macromolecules can significantly influence the effective concentration of free ions in biological and industrial systems. These binding phenomena demonstrate dissociation constants in the micromolar range for similar long-chain dicarboxylic acids, though specific binding constants for this compound require further investigation.
Table 3: Thermodynamic Parameters Summary
| Parameter | Value | Units | Temperature (°C) | Reference Conditions |
|---|---|---|---|---|
| pKa1 (parent acid) | 4.48 ± 0.10 | - | 25 | Aqueous solution |
| pKa2 (parent acid) | ~4.52 | - | 25 | Estimated |
| Molecular Weight | 274.26 | g/mol | - | Standard conditions |
| Solubility (water) | High | - | 20 | Complete dissolution |
Properties
IUPAC Name |
disodium;dodecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4.2Na/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEMKOBYVAMCDD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)[O-])CCCCC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
693-23-2 (Parent) | |
| Record name | Disodium dodecanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031352393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40916454 | |
| Record name | Disodium dodecanedioate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31352-39-3, 94108-48-2 | |
| Record name | Disodium dodecanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031352393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanedioic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium dodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium dodecanedioate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Dodecanedioic acid, sodium salt | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chemical Oxidation of Cyclododecene via Two-Phase Ruthenium-Cerium Systems
The oxidation of cyclododecene to DDA using ruthenium tetroxide (RuO₄) in a biphasic system represents a cornerstone industrial process . This method employs an organic phase containing cyclododecene and RuO₄, coupled with an aqueous phase comprising cerium(IV) ions (Ce⁴⁺), methanesulfonic acid (MSA), or sulfuric acid. RuO₄ acts as the primary oxidant, converting cyclododecene to DDA while being reduced to ruthenium dioxide (RuO₂). Ce⁴⁺ regenerates RuO₄ by oxidizing RuO₂ back to its active tetroxide form, creating a catalytic cycle .
Key operational parameters include:
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Temperature : 25–85°C (optimal at 60–70°C for minimized byproducts)
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Phase ratio : Aqueous-to-organic phase ratio of 0.5:1 to 10:1
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Catalyst loading : RuO₄ concentration of 5–1,300 ppm in the reaction mixture
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Ce⁴⁺/Ru molar ratio : 2,000:1 to ensure efficient RuO₄ regeneration
Post-reaction, DDA is isolated via crystallization from the organic phase, achieving yields exceeding 90% . The aqueous phase, containing residual Ce³⁺ and RuO₂, undergoes electrolytic oxidation to regenerate Ce⁴⁺ and RuO₄ for reuse, enhancing process sustainability .
Table 1: Reaction Conditions for RuO₄-Ce⁴⁺ Biphasic Oxidation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes DDA selectivity |
| Aqueous:Organic Phase | 2:1 | Balances mass transfer |
| Ce⁴⁺:Ru Molar Ratio | 2,000:1 | Ensures RuO₄ regeneration |
| Reaction Time | 4–6 hours | Completes conversion |
Hydrogenation-Oxidation Cascade from Cyclododecene Derivatives
An alternative route involves sequential hydrogenation and oxidation of 1,2-dihydroxy-5,9-cyclododecene . The process begins with hydrogenation using a Ni/SiO₂ catalyst under 0.6 MPa H₂/N₂ (1:3 ratio) at 160°C, converting the substrate to 1-hydroxycyclododecanone (86.7% selectivity) . Subsequent oxidation with 50% H₂O₂ in acetic acid and MSA at 85°C yields DDA with 94.3% purity .
Critical considerations include:
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Catalyst selection : Ni/SiO₂ minimizes over-hydrogenation byproducts.
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Oxidant concentration : Excess H₂O₂ ensures complete conversion of intermediates.
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Acid co-catalyst : MSA enhances proton availability for aldehyde-to-acid oxidation.
Table 2: Performance of Hydrogenation-Oxidation Cascade
| Step | Conditions | Selectivity (%) | Yield (%) |
|---|---|---|---|
| Hydrogenation | 160°C, 0.6 MPa H₂/N₂, Ni/SiO₂ | 86.7 (1-hydroxy) | 99.9 |
| Oxidation | 85°C, H₂O₂/MSA/CH₃COOH | 94.3 (DDA) | 93.1 |
This method’s advantage lies in its compatibility with mixed feedstocks, though the use of noble metal catalysts raises cost concerns .
Enzymatic Biosynthesis from Linoleic Acid
Recent advances employ a multi-enzyme cascade to produce DDA from linoleic acid, leveraging plant lipoxygenase pathways . Linoleic acid undergoes dioxygenation by lipoxygenase to form hydroperoxides, which are subsequently cleaved by hydroperoxide lyase and oxidized by alcohol/aldehyde dehydrogenases to DDA .
Key features of this green chemistry approach:
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Enzyme cocktail : Lipoxygenase, lyase, and dehydrogenases operate in tandem.
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Cofactor recycling : NAD⁺/NADH cycles minimize external cofactor demands.
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Yield : Achieves space-time yields (STY) up to 44.9 g·L⁻¹·d⁻¹, surpassing many cytochrome P450-dependent routes .
Table 3: Enzymatic vs. Chemical Synthesis Metrics
| Metric | Enzymatic | Chemical |
|---|---|---|
| STY (g·L⁻¹·d⁻¹) | 44.9 | 50–100 |
| Temperature | 25–37°C | 60–160°C |
| Byproducts | <5% | 5–15% |
| Sustainability | Renewable substrates | Petrochemical feedstocks |
While enzymatic methods offer environmental benefits, scalability challenges persist due to enzyme stability and reactor design limitations .
Neutralization to Disodium Dodecanedioate
Regardless of the DDA synthesis route, the final step involves neutralizing the dicarboxylic acid with sodium hydroxide (NaOH). The reaction proceeds as:
Optimized Neutralization Protocol :
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Acid dissolution : DDA is dissolved in deionized water at 70–80°C to ensure complete solubility.
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Base addition : 50% w/w NaOH is added dropwise under stirring until pH 8.2–8.6.
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Crystallization : Cooling to 30–35°C precipitates this compound, which is filtered and vacuum-dried .
Table 4: Neutralization Process Parameters
| Parameter | Optimal Value | Effect on Product Purity |
|---|---|---|
| Temperature | 70–80°C (dissolution) | Prevents premature crystallization |
| pH | 8.2–8.6 | Ensures complete neutralization |
| Cooling Rate | 1°C/min | Controls crystal size |
Comparative Analysis and Industrial Outlook
The RuO₄-Ce⁴⁺ biphasic system remains the industry standard due to its high yield and established infrastructure, despite reliance on petrochemical feedstocks . Hydrogenation-oxidation cascesades offer feedstock flexibility but require costly noble metal catalysts . Enzymatic routes, though nascent, present a sustainable alternative with further optimization needed for large-scale adoption .
Future research should focus on:
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Catalyst recycling : Improving Ru/Ce recovery in chemical methods.
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Enzyme engineering : Enhancing thermostability and activity in biocatalysts.
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Process integration : Coupling DDA synthesis with downstream polymerization steps.
Chemical Reactions Analysis
Types of Reactions: Disodium dodecanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanedioic acid.
Reduction: It can be reduced to form dodecanediol.
Substitution: It can undergo substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent, but typically involve the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Dodecanedioic acid.
Reduction: Dodecanediol.
Substitution: Various substituted dodecanedioates depending on the reactants used.
Scientific Research Applications
Chemistry
Disodium dodecanedioate serves as a precursor in the synthesis of polymers and complex molecules. Its role in polymer chemistry is significant, particularly in developing biodegradable materials that can be used in various applications, including packaging and biomedical devices.
Biology
In biological research, this compound has been studied for its metabolic effects. It participates in metabolic pathways, potentially influencing energy production and lipid metabolism. For instance, research indicates that it may enhance insulin sensitivity and glucose metabolism, making it a candidate for managing metabolic disorders such as diabetes .
Case Study: Metabolic Effects on Rats
A controlled study involving the administration of dodecanedioic acid to rats demonstrated significant alterations in glucose kinetics, suggesting potential therapeutic applications for insulin resistance management.
Medicine
This compound is being investigated for its potential use in drug delivery systems. Its ability to modulate metabolic functions within peroxisomes and mitochondria suggests utility in treating metabolic disorders. Studies have shown that it can serve as a substrate for anaplerotic therapy, enhancing liver metabolism and overall energy production .
Case Study: Drug Delivery Systems
Research into biodegradable polymers for targeted drug delivery has highlighted the potential of this compound-based systems to improve the localization and efficacy of therapeutic agents while minimizing systemic toxicity associated with conventional drugs .
Industry
In industrial applications, this compound is utilized in the production of high-performance materials, coatings, and surfactants. Its unique properties allow it to function effectively as a surfactant in formulations aimed at enhancing product stability and performance .
Research has shown that this compound possesses anti-inflammatory properties and can modulate lipid metabolism by acting as a squalene synthase inhibitor. Animal studies indicate that administration of this compound can lead to reduced triglyceride and cholesterol levels, highlighting its potential therapeutic role in managing hyperlipidemia .
Mechanism of Action
The mechanism of action of disodium dodecanedioate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce energy, and it may interact with enzymes involved in fatty acid metabolism. Its effects are mediated through its ability to donate or accept protons, making it a versatile compound in various chemical reactions.
Comparison with Similar Compounds
Disodium Sebacate (C₁₀H₁₄Na₂O₄)
- Structural Similarity : Both compounds are disodium salts of dicarboxylic acids (sebacic acid: C₁₀H₁₈O₄; dodecanedioic acid: C₁₂H₂₂O₄).
- Physicochemical Properties :
- Key Difference : The shorter carbon chain of sebacate (10 carbons vs. 12 carbons) reduces its efficacy in applications requiring longer hydrophobic tails, such as plasticizers .
Potassium Dodecanedioate (C₁₂H₂₀K₂O₄)
- Functional Overlap : Like this compound, the potassium salt serves as an electrolyte in hydration and metabolic health products .
- Divergence : Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts, which may influence formulation choices in pharmaceuticals or cosmetics .
Ester Derivatives of Dodecanedioic Acid
Dioctyl Dodecanedioate (C₂₈H₅₂O₄)
- Structural Basis: Formed by esterification of dodecanedioic acid with octanol.
- Applications : Primarily used as a lubricant due to its high viscosity index (>160) and excellent low-temperature pour points (-50°C to -30°C) .
- Contrast with Disodium Salt: The ester’s non-ionic, hydrophobic nature (high log Kow) makes it unsuitable for emulsification but ideal for industrial lubrication, whereas this compound’s ionic properties favor aqueous applications .
Ethylene Dodecanedioate (C₁₄H₂₄O₄)
- Macrocyclic Structure : A cyclic ester used in fragrances and cosmetics for its musk-like aroma .
- Key Difference: Unlike this compound, this compound lacks ionic groups, limiting its use to non-polar applications but enhancing its stability in cosmetic formulations .
Other Dicarboxylate Salts
Dimethyl Octadecanedioate (C₂₀H₃₈O₄)
- Structural Comparison : An 18-carbon dicarboxylate ester with methyl groups instead of sodium.
- Applications : Used in polymer production and specialty chemicals. Its longer carbon chain increases hydrophobicity, reducing water solubility compared to this compound .
Comparative Data Tables
Table 1: Physicochemical and Functional Properties
Table 2: Performance Metrics of Ester Derivatives
| Ester Derivative | Pour Point (°C) | Flash Point (°C) | Viscosity Index |
|---|---|---|---|
| Dioctyl dodecanedioate | -50 to -30 | 250–300 | >160 |
| Di-2-ethylhexyl dodecanedioate | -40 | 260 | 180 |
| Dihexyl dodecanedioate | -20 | 220 | 170 |
Biological Activity
Disodium dodecanedioate, a salt of dodecanedioic acid, is a compound of interest in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, including its effects on metabolism, potential therapeutic applications, and safety profile based on diverse research findings.
Overview of this compound
This compound is formed by the neutralization of dodecanedioic acid with sodium hydroxide. It is primarily used in cosmetic formulations and has garnered attention for its potential biological activities, including lipid metabolism modulation and anti-inflammatory effects.
Metabolic Effects
Research indicates that dodecanedioic acid can influence glucose metabolism. A study involving rats demonstrated that administration of dodecanedioic acid resulted in significant alterations in glucose kinetics, suggesting a role in metabolic regulation. The compound appears to enhance insulin sensitivity, potentially making it a candidate for managing metabolic disorders such as diabetes .
Anti-inflammatory Properties
This compound has been noted for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, including the NF-κB signaling pathway. This modulation may contribute to its protective effects against inflammation-induced damage in various tissues .
Lipid Metabolism
Dodecanedioic acid is recognized for its lipid-lowering properties. It acts as a squalene synthase inhibitor, which is crucial in cholesterol biosynthesis. Animal studies have shown that the administration of this compound can lead to reduced levels of triglycerides and cholesterol in serum, highlighting its potential as a therapeutic agent for hyperlipidemia .
Case Study 1: Glucose Kinetics in Rats
A controlled study assessed the kinetics of dodecanedioic acid when administered intraperitoneally to rats. Results indicated a significant impact on glucose metabolism, with treated groups exhibiting improved glucose clearance compared to controls. This suggests potential applications in managing insulin resistance .
Case Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory responses, this compound was shown to reduce cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This finding supports its role as an anti-inflammatory agent and suggests possible applications in treating inflammatory diseases .
Safety Profile
The safety of this compound has been evaluated through various toxicological studies. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that the compound is safe for use in cosmetics at concentrations typically employed. However, caution is advised regarding potential skin irritation and sensitization .
Summary Table of Biological Activities
Q & A
Q. How do structural variations in host molecules influence binding affinities with this compound?
- Methodological Answer : Binding interactions are studied using isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, Kd). X-ray diffraction (XRD) reveals structural motifs in host-guest complexes. For example, steric effects from bulky substituents (e.g., biphenyl groups) reduce binding efficiency compared to linear alkyl chains, as shown in studies comparing interaction strengths (e.g., 4.4 vs. 2.8 interaction units for dodecanedioate with Compounds 1 and 2, respectively) .
| Compound | Naphthalate | Biphenylate | Azelate (C9) | Dodecanedioate (C12) |
|---|---|---|---|---|
| 1 | 3.7 (6%) | 3.5 (4%) | 4.3 (14%) | 4.4 (13%) |
| 2 | 2.8 (1%) | 2.7 (1%) | 4.5 (12%) | 4.1 (14%) |
Q. How can researchers resolve contradictions in experimental data on this compound’s reactivity?
- Methodological Answer : Contradictions (e.g., conflicting binding constants or stability metrics) require rigorous statistical validation (e.g., ANOVA for replicate experiments) and error analysis (e.g., propagation of uncertainty). Replicating studies under standardized conditions (pH, temperature) and cross-validating with multiple techniques (e.g., ITC vs. fluorescence quenching) can isolate confounding variables .
Q. What computational models predict the stability of this compound under extreme pH or thermal conditions?
- Methodological Answer : Density functional theory (DFT) simulations model protonation states and degradation pathways. Thermogravimetric analysis (TGA) and accelerated stability testing (40°C/75% RH for 6 months) provide empirical data to validate predictions. For example, this compound’s stability under oxidative conditions can be inferred from its resistance to combustion byproducts (CO/CO2) .
Q. How does this compound’s molecular conformation affect its surfactant properties in aqueous systems?
- Methodological Answer : Critical micelle concentration (CMC) is determined via surface tension measurements using a Du Noüy ring tensiometer. Small-angle X-ray scattering (SAXS) reveals micellar morphology, while molecular dynamics (MD) simulations correlate alkyl chain flexibility with emulsification efficiency .
Methodological Best Practices
- Data Management : Use persistent identifiers (e.g., DOIs) for datasets to ensure citation accuracy and attribution in publications .
- Experimental Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks to ensure rigor and reproducibility .
- Safety Protocols : Adopt hazard controls (e.g., fume hoods, PPE) when handling this compound, as it is combustible and irritant to skin/eyes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
